molecular formula C9H21NOSSi B13454768 Sulfinylidene[tris(propan-2-yl)silyl]amine CAS No. 2762957-87-7

Sulfinylidene[tris(propan-2-yl)silyl]amine

Cat. No.: B13454768
CAS No.: 2762957-87-7
M. Wt: 219.42 g/mol
InChI Key: ZJJCFIWQFNLRFK-UHFFFAOYSA-N
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Description

Sulfinylidene[tris(propan-2-yl)silyl]amine is a chemical compound with the molecular formula C12H29NOSi It is characterized by the presence of a sulfinylidene group attached to a tris(propan-2-yl)silyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfinylidene[tris(propan-2-yl)silyl]amine typically involves the reaction of tris(propan-2-yl)silyl chloride with a suitable sulfinylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sulfinylidene[tris(propan-2-yl)silyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinylidene group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfinylidene[tris(propan-2-yl)silyl]amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinylidene-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of sulfinylidene[tris(propan-2-yl)silyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sulfinylidene[tris(tert-butyl)silyl]amine
  • Sulfinylidene[tris(trimethylsilyl)silyl]amine
  • Sulfinylidene[tris(phenyl)silyl]amine

Uniqueness

Sulfinylidene[tris(propan-2-yl)silyl]amine is unique due to the presence of the propan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that have different alkyl or aryl groups attached to the silyl moiety.

Properties

CAS No.

2762957-87-7

Molecular Formula

C9H21NOSSi

Molecular Weight

219.42 g/mol

IUPAC Name

tri(propan-2-yl)-(sulfinylamino)silane

InChI

InChI=1S/C9H21NOSSi/c1-7(2)13(8(3)4,9(5)6)10-12-11/h7-9H,1-6H3

InChI Key

ZJJCFIWQFNLRFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N=S=O

Origin of Product

United States

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